2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
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Description
2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a chemical compound with the formula C14H11FN2O7S and a molecular weight of 370.31 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Fluoro-5-methoxy-4-nitrobenzoic acid, has been reported using various methods such as the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is complex, with multiple functional groups present. The structure includes a benzoic acid group, a sulfamoyl group, and a nitrophenyl group .Chemical Reactions Analysis
2-Fluoro-5-nitrobenzoic acid, a related compound, is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Synthesis of 9,10-Diarylanthracenes
It can also be used in the synthesis of 9,10-diarylanthracenes . These compounds are known to be used as molecular switches, which have potential applications in the development of molecular devices and materials .
Friedel-Crafts Alkylation of Hydronaphthalenes
This compound can be involved in Friedel-Crafts alkylation of hydronaphthalenes . This reaction is a method of introducing alkyl groups into aromatic systems, which is a key step in the synthesis of a wide variety of organic compounds .
Cross-Coupling with Carbazolyl or Aryl Halides
Another application is in cross-coupling reactions with carbazolyl or aryl halides . This type of reaction is commonly used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Medical Research
Given its unique chemical structure, “2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid” may have potential applications in medical research. However, further studies are needed to explore its potential therapeutic uses.
Environmental Research
This compound could also be used in environmental research. Its unique properties might make it useful in studying certain environmental processes or phenomena.
properties
IUPAC Name |
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O7S/c1-24-13-5-2-8(17(20)21)6-12(13)16-25(22,23)9-3-4-11(15)10(7-9)14(18)19/h2-7,16H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVEQRADREGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |
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